1-(3-fluoro-4-methoxyphenyl)propan-2-ol
Description
1-(3-Fluoro-4-methoxyphenyl)propan-2-ol is a secondary alcohol characterized by a propan-2-ol backbone substituted with a 3-fluoro-4-methoxyphenyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility. The fluorine and methoxy substituents on the aromatic ring enhance its electronic and steric properties, influencing reactivity and biological interactions.
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTNKKSBKRTECH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination and Subsequent Hydrolysis
A foundational approach involves reductive amination of 3-fluoro-4-methoxybenzaldehyde with chiral amines, followed by hydrolysis to yield the alcohol. For example, reacting 3-fluoro-4-methoxybenzaldehyde with (S)-(-)-1-phenylethylamine in the presence of sodium triacetoxyborohydride forms an imine intermediate, which is subsequently reduced and hydrolyzed. This method achieves moderate yields (60–70%) but requires rigorous purification via column chromatography to isolate the target compound.
Key Reaction Parameters :
Catalytic Hydrogenation of Prochiral Ketones
The reduction of 1-(3-fluoro-4-methoxyphenyl)propan-2-one via catalytic hydrogenation is a scalable industrial method. Using palladium on carbon (Pd/C, 5–10 wt%) under hydrogen pressure (8–12 kg/cm²) in methanol, this route achieves >95% conversion and 90–92% isolated yield. Asymmetric variants employ rhodium complexes with (S)-quinap ligands to induce enantioselectivity, yielding the (R)- or (S)-enantiomers with up to 98% enantiomeric excess.
Comparative Performance :
| Method | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Pd/C Hydrogenation | Pd/C (10 wt%) | 92 | N/A |
| Rh-Quinap Hydroboration | Rh-(S)-quinap | 85 | 98 |
| NaBH₄ Reduction | Sodium borohydride | 78 | N/A |
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Recent advancements utilize continuous flow reactors to enhance reaction efficiency and safety. By maintaining precise temperature control (50–55°C) and pressure (10–15 bar), these systems reduce reaction times from 12 hours to 2–3 hours while improving yield consistency (±2% variance). Solvent recycling further lowers production costs, with methanol recovery rates exceeding 85%.
Chiral Resolution Techniques
For enantiomerically pure batches, kinetic resolution using Lipase B enzymes resolves racemic mixtures into (R)- and (S)-forms. However, this method faces limitations in industrial scalability due to enzyme costs and moderate optical purity (78–82% ee). Alternatively, diastereomeric salt formation with dibenzoyl-D-tartaric acid achieves >99% ee but requires multiple crystallization steps.
Mechanistic Insights
Hydrogenation Pathways
The hydrogenation of 1-(3-fluoro-4-methoxyphenyl)propan-2-one proceeds via adsorption of the ketone onto the Pd/C surface, followed by sequential hydrogen addition to the carbonyl group. Density functional theory (DFT) studies indicate that the methoxy group’s electron-donating effect stabilizes the transition state, reducing activation energy by 15–20 kJ/mol compared to non-substituted analogs.
Asymmetric Induction in Rh-Catalyzed Reactions
Rhodium complexes with (S)-quinap ligands facilitate asymmetric hydroboration by coordinating to the prochiral ketone’s oxygen atom. The bulky ligand environment directs boron addition to the re face, yielding the (S)-alcohol with 98% ee . This stereoselectivity is critical for pharmaceutical applications requiring specific enantiomers.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoro-4-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-fluoro-4-methoxyacetophenone, while reduction could produce various alcohol derivatives.
Scientific Research Applications
1-(3-fluoro-4-methoxyphenyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-fluoro-4-methoxyphenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its biological activity.
Comparison with Similar Compounds
Anti-Inflammatory Diarylp propane Analogs
Diarylp propane derivatives, such as 1-(2′-hydroxy-4′-methoxyphenyl)-3-(3″,4″-methylenedioxyphenyl)-propan-2-ol (compound 4 from ), share the propan-2-ol core but differ in aromatic substituents. Compound 4 exhibits potent NO inhibition (IC50 = 4.00 μM), outperforming the positive control L-NMMA (IC50 = 10.18 μM). In contrast, the target compound’s 3-fluoro-4-methoxyphenyl group may enhance metabolic stability compared to compound 4’s methylenedioxy substituents, though direct activity comparisons are unavailable .
| Compound | Substituents (Phenyl Rings) | Biological Activity (IC50) |
|---|---|---|
| Target Compound | 3-Fluoro-4-methoxy | Not reported |
| Compound 4 () | 2′-Hydroxy-4′-methoxy; 3″,4″-methylenedioxy | 4.00 μM (NO inhibition) |
Pharmacologically Active Propan-2-Ol Derivatives
- (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (10) and its isomer (11) () exhibit antiarrhythmic, hypotensive, and α/β-adrenoceptor binding activities. The indole and methoxyphenoxy groups in these compounds enable interactions with adrenergic receptors, unlike the target compound’s simpler aromatic substitution .
- Oteseconazole (), a triazole antifungal agent, shares a propan-2-ol backbone but features difluorophenyl and tetrazolyl groups. Its CYP51 inhibition highlights how substituent diversity directs therapeutic applications—antifungal vs.
Physicochemical and Toxicological Comparisons
- Read-Across Analogs : 1-(1-Methyl-2-propoxyethoxy)propan-2-ol () is used for toxicological read-across due to structural and physicochemical similarities. The target compound’s fluorine atom may increase electronegativity and metabolic resistance compared to ether-based analogs .
- Impurity Profiles: Metoprolol-related impurities (), such as (2RS)-1-(4-Ethenylphenoxy)-3-[(1-methylethyl)amino]propan-2-ol, highlight how propan-2-ol derivatives’ impurity profiles vary with substituents. The target compound’s fluoro group may reduce oxidative degradation compared to ethenyl-containing analogs .
Key Research Findings and Gaps
- Synthetic Efficiency : Derivatives like those in show yields as low as 10% (compound 9) due to steric hindrance from methoxymethoxy groups. The target compound’s simpler structure may offer higher synthetic feasibility .
- Biological Data: While the target compound lacks direct activity data, its structural analogs demonstrate significant anti-inflammatory and receptor-binding activities.
Q & A
Q. Key Variables :
- Temperature : Elevated temperatures (~80°C) improve reaction rates but may reduce selectivity due to side reactions (e.g., ring fluorination loss).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency.
- Catalyst loading : Optimizing AlCl₃ (10–15 mol%) balances yield (70–85%) and purity .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Methoxy (-OCH₃) protons appear as a singlet at δ 3.8–4.0 ppm; hydroxyl (-OH) protons show broad peaks at δ 1.5–2.5 ppm (solvent-dependent).
- ¹³C NMR : The fluorinated aromatic carbon resonates at δ 115–125 ppm (JC-F coupling ~245 Hz) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 200.27 confirms the molecular formula (C₁₀H₁₃FO₂) .
- X-ray Crystallography : Resolves steric effects from the fluorine and methoxy substituents on the phenyl ring .
Advanced: How do structural analogs of this compound differ in reactivity, and what experimental strategies resolve contradictory bioactivity data?
Methodological Answer:
Comparative Analysis of Analogs :
| Analog | Key Modification | Reactivity/Bioactivity Change |
|---|---|---|
| 1-(4-Fluoro-3-methoxyphenyl)propan-2-ol | Fluorine/methoxy positional isomer | Reduced CYP450 inhibition due to altered steric hindrance |
| 1-(3-Chloro-4-methoxyphenyl)propan-2-ol | Cl substitution for F | Higher electrophilicity but lower metabolic stability |
Q. Resolving Data Contradictions :
- Dose-response curves : Test analogs across a wider concentration range (nM to mM) to identify non-linear effects.
- Computational docking : Compare binding affinities to targets (e.g., estrogen receptors) using Schrödinger Suite or AutoDock .
- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with bioassays .
Advanced: What strategies optimize the regioselectivity of electrophilic substitutions on the fluorinated aromatic ring during derivatization?
Methodological Answer:
- Directing group effects : The methoxy group (-OCH₃) is ortho/para-directing, while fluorine (-F) is meta-directing. Competing effects require:
- Protection/deprotection : Temporarily block -OCH₃ with acetyl groups to favor fluorine-directed substitutions .
- Lewis acid modulation : Use BF₃·Et₂O to enhance fluorine’s meta-directing influence .
- Kinetic vs. thermodynamic control :
- Low temperatures (0–5°C) favor kinetic products (meta-substitution).
- High temperatures (80°C) favor thermodynamic products (ortho-substitution) .
Basic: What safety and handling protocols are critical for working with this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., fluorinated aldehydes).
- Waste disposal : Segregate halogenated waste in designated containers for incineration (per EPA guidelines) .
- First aid : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced: How can researchers investigate the compound’s interactions with biological membranes, and what techniques quantify permeability?
Methodological Answer:
- PAMPA (Parallel Artificial Membrane Permeability Assay) : Measures passive diffusion using a lipid-coated filter; log P values >−1.0 indicate high permeability .
- Fluorescence anisotropy : Tags the compound with BODIPY to monitor membrane fluidity changes via confocal microscopy.
- MD Simulations : Use GROMACS to model lipid bilayer interactions, focusing on fluorine’s role in enhancing hydrophobicity .
Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities, and how are purity thresholds maintained?
Methodological Answer:
- Byproduct formation : Recrystallize crude product using ethanol/water (7:3 v/v) to remove unreacted starting materials.
- Column chromatography : Optimize eluent (hexane:ethyl acetate, 4:1) for ≥95% purity (HPLC-UV, λ = 254 nm).
- Continuous flow reactors : Improve reproducibility by controlling residence time (5–10 min) and pressure (20 psi) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
